1-(4-ethylphenyl)-7,8-dimethyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
1-(4-ethylphenyl)-7,8-dimethyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic compound that belongs to the pyrimido[1,2-a][1,3,5]triazin-6-one family. This compound is characterized by its unique structure, which includes a pyridine ring, a tetrahydropyrimidine ring, and a triazine ring. The presence of these rings makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylphenyl)-7,8-dimethyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can be achieved through a multi-step process involving the following key steps:
Formation of Pyrimidinylguanidines: This involves the reaction of pyrimidine derivatives with guanidine to form pyrimidinylguanidines.
Introduction of Substituents: Substituents are introduced into positions 2 and 7 of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold through complementary approaches.
Triazine Ring Closure: The triazine ring is closed by reacting the intermediate compounds with corresponding aldehydes.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. Microwave irradiation has been demonstrated to shorten reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylphenyl)-7,8-dimethyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine, while alkylation reactions use alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimido[1,2-a][1,3,5]triazin-6-one derivatives .
Scientific Research Applications
1-(4-ethylphenyl)-7,8-dimethyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Medicinal Chemistry: This compound has been explored for its potential anticancer properties.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties.
Biological Research: It can be used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-7,8-dimethyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,4,7-trisubstituted pyrimido[1,2-a][1,3,5]triazin-6-ones: These compounds share a similar core structure but differ in the substituents attached to the ring system.
Pyridinylguanidines: These intermediates are used in the synthesis of pyrimido[1,2-a][1,3,5]triazin-6-ones and have similar chemical properties.
Uniqueness
1-(4-ethylphenyl)-7,8-dimethyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is unique due to its specific combination of substituents and its ability to undergo a wide range of chemical reactions. Its selective anticancer activity also sets it apart from other similar compounds .
Properties
Molecular Formula |
C22H25N5O |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-7,8-dimethyl-3-(pyridin-2-ylmethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C22H25N5O/c1-4-18-8-10-20(11-9-18)26-14-25(13-19-7-5-6-12-23-19)15-27-21(28)16(2)17(3)24-22(26)27/h5-12H,4,13-15H2,1-3H3 |
InChI Key |
MAELINKVZNCLPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CN(CN3C2=NC(=C(C3=O)C)C)CC4=CC=CC=N4 |
Origin of Product |
United States |
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